molecular formula C21H21F3N2O2 B2398389 N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1797241-34-9

N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2398389
CAS No.: 1797241-34-9
M. Wt: 390.406
InChI Key: KSWADTVGMCGPEF-UHFFFAOYSA-N
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Description

N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide is an organic compound that belongs to the class of amides

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c22-21(23,24)16-10-7-15(8-11-16)9-12-19(27)25-17-4-3-5-18(14-17)26-13-2-1-6-20(26)28/h3-5,7-8,10-11,14H,1-2,6,9,12-13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWADTVGMCGPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride and a Lewis acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be added through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticoagulant Activity

One of the primary applications of this compound is as a direct inhibitor of factor Xa (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound reduces thrombin generation, thereby preventing excessive platelet aggregation and clot formation. This mechanism positions it as a potential therapeutic agent for conditions such as thrombosis and other cardiovascular diseases .

Central Nervous System Disorders

Given its structural characteristics, N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide may have implications in treating CNS disorders. Compounds with similar piperidine structures have shown efficacy in modulating neurotransmitter systems, which could lead to applications in managing anxiety, depression, and neurodegenerative diseases .

Synthesis and Production

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : Starting from readily available precursors, the piperidine moiety is synthesized through cyclization reactions.
  • Functionalization : The aromatic systems are functionalized to introduce the trifluoromethyl and amide groups.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Case Study 1: Antithrombotic Efficacy

A study evaluating the antithrombotic properties of similar compounds demonstrated that modifications to the piperidine structure significantly enhanced FXa inhibition. The findings indicated that compounds with trifluoromethyl substitutions exhibited improved pharmacokinetic profiles and oral bioavailability compared to their analogs .

Case Study 2: CNS Activity

Research on compounds with piperidine structures has shown promising results in preclinical models for anxiety and depression. These studies suggest that this compound could be explored further for its neuropharmacological effects .

Mechanism of Action

The mechanism of action of N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(2-oxopiperidin-1-yl)phenyl)-3-phenylpropanamide: Lacks the trifluoromethyl group.

    N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-methylphenyl)propanamide: Contains a methyl group instead of a trifluoromethyl group.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound’s structure includes a 2-oxopiperidinyl group, a trifluoromethylphenyl moiety, and an amide linker. The piperidinone ring contributes to conformational rigidity, potentially enhancing target binding, while the trifluoromethyl group improves metabolic stability and lipophilicity, aiding membrane permeability . The amide group facilitates hydrogen bonding with biological targets, a critical feature for modulating enzyme or receptor activity .

Q. What is the standard synthetic route for this compound, and what challenges arise during synthesis?

Synthesis involves multi-step reactions:

  • Step 1: Coupling of 3-aminophenylpiperidinone with a trifluoromethylphenylpropanoic acid derivative via amide bond formation.
  • Step 2: Purification via column chromatography or recrystallization. Key challenges include controlling reaction conditions (e.g., anhydrous environment for amide coupling) and minimizing side products like unreacted intermediates. Optimal yields (~60–70%) are achieved using coupling agents such as EDC/HOBt under nitrogen .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR verify proton environments and carbon backbone integrity.
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (expected m/z ≈ 353.37) .
  • HPLC: Purity >95% is validated using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological targets and binding affinity?

  • Molecular Docking: Tools like AutoDock Vina simulate interactions with targets (e.g., ion channels or kinases). The trifluoromethyl group’s electronegativity enhances binding to hydrophobic pockets .
  • MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories. For example, the piperidinone ring may stabilize interactions with cystic fibrosis transmembrane conductance regulator (CFTR) domains .
  • QSAR Models: Correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize derivatives .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values or target selectivity may arise from assay conditions (e.g., cell type, incubation time). Mitigation strategies:

  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
  • Orthogonal Assays: Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293T overexpressing CFTR) .
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC50_{50}) .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Continuous Flow Chemistry: Reduces reaction time and improves reproducibility (e.g., telescoped amidation steps in microreactors) .
  • DoE (Design of Experiments): Statistically optimize parameters (temperature, stoichiometry) to maximize yield. For example, a Plackett-Burman design identified solvent polarity (DMF vs. THF) as critical for amide coupling efficiency .
  • In Situ Monitoring: Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .

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